molecular formula C6H10O5 B3429959 2-Deoxy-scyllo-inosose CAS No. 78963-40-3

2-Deoxy-scyllo-inosose

Cat. No. B3429959
CAS RN: 78963-40-3
M. Wt: 162.14 g/mol
InChI Key: GZYCZKBRQBKGJW-FSZQNWAESA-N
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Description

2-Deoxy-scyllo-inosose (DOI) is a six-membered carbocycle . It is the first intermediate in the 2-deoxystreptamine-containing aminoglycoside antibiotic biosynthesis pathway . DOI is a valuable material because it is easily converted to aromatic compounds and carbasugar derivatives .


Synthesis Analysis

DOI is constructed from d-glucose 6-phosphate (G6P) by 2-deoxy-scyllo-inosose synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . A one-pot enzymatic synthesis of 2DOI from d-glucose and polyphosphate was investigated . In this process, 3 polyphosphate glucokinases (PPGKs) were examined to produce G6P from d-glucose and polyphosphate .


Molecular Structure Analysis

The molecular structure of 2-Deoxy-scyllo-inosose is C6H10O5 . It is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .


Chemical Reactions Analysis

In producer microorganisms, 2DOI is constructed from d-glucose 6-phosphate (G6P) by 2-deoxy-scyllo-inosose synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . DOI is also known as a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Deoxy-scyllo-inosose can be found in the PubChem database .

Scientific Research Applications

Angiogenesis and Wound Healing

2-Deoxy-D-Ribose (2dDR), a sugar structurally related to 2-Deoxy-scyllo-inosose, has been identified for its role in inducing angiogenesis, a critical process in wound healing. Research led by Dikici et al. (2021) explored the development of wound dressings that deliver 2dDR to stimulate new blood vessel formation in chronic wounds. This study found that 2dDR could stimulate pro-angiogenic activities comparably to vascular endothelial growth factor (VEGF), making it an attractive alternative for wound dressing development due to its stability, low cost, and ease of incorporation into dressings. The pro-angiogenic properties of 2dDR, combined with its improved stability compared to VEGF, position it as a promising candidate for enhancing wound healing processes (Dikici et al., 2021).

Antioxidant Activity Analysis

The evaluation of antioxidant activity is pivotal in scientific research, particularly in understanding the molecular mechanisms underlying oxidative stress and its implications in various diseases. Munteanu and Apetrei (2021) provided a comprehensive review of the analytical methods used to determine antioxidant activity, including tests based on hydrogen atom transfer and electron transfer. These methodologies are critical for assessing the antioxidant potential of compounds like 2-Deoxy-scyllo-inosose, contributing to research in food engineering, medicine, and pharmacy. The review highlights the importance of such assays in antioxidant analysis and the determination of antioxidant capacity in complex samples, thereby supporting the development of therapeutic and preventive strategies against oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Biochemical and Biomedical Implications

Research on DNA bases, graphene, and their applications in biosensors has revealed the potential interactions between 2-D nanomaterials and DNA bases, encompassing properties akin to those of 2-Deoxy-scyllo-inosose. Ali and Lone (2022) discussed the theoretical exploration of these interactions, emphasizing DNA's role in constructing various components and structural collations with nanoparticle advantages. This exploration into the immobilization of DNA on graphene and the potential for designing DNA nanodevices exhibits the significance of understanding the biochemical and biomedical implications of substances like 2-Deoxy-scyllo-inosose. Such research contributes to advances in biological analysis, clinical diagnosis, and biomedicine, showcasing the versatility and applicability of these compounds in scientific research (Ali & Lone, 2022).

Safety And Hazards

The safety and hazards information of 2-Deoxy-scyllo-inosose can be found in the PubChem database .

Future Directions

There is increasing interest in utilizing cyanobacteria to convert solar energy into biomass . DOI has been a valuable starting natural product for the manufacture of pharmaceuticals or chemical engineering resources such as pyranose catechol . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .

properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCZKBRQBKGJW-FSZQNWAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243676
Record name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-scyllo-inosose

CAS RN

78963-40-3
Record name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78963-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
E Nango, T Kumasaka, T Hirayama… - Proteins: Structure …, 2008 - Wiley Online Library
… aminoglycoside antibiotics is 2-deoxy-scyllo-inosose synthase (DOIS), which catalyzes carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose through a multistep …
Number of citations: 25 onlinelibrary.wiley.com
N Iwase, F Kudo, N Yamauchi… - Bioscience, biotechnology …, 1998 - jstage.jst.go.jp
… of clinically important aminocyclitol antibiotics is 2-deoxy-scyllo-inosose synthase (DOIS), which is responsible for the initial carbocycle formation of 2-deoxy-scyllo-inosose (1) from D-…
Number of citations: 24 www.jstage.jst.go.jp
N Yamauchi, K Kakinuma - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
Materials and Methods GC-MSspectra were obtained by a Shimadzu LKB9020DFmass spectrometer. All the chemicals were those commercially available and were used without …
Number of citations: 11 www.jstage.jst.go.jp
N Yamauchi, K Kakinuma - The Journal of Organic Chemistry, 1995 - ACS Publications
… used for chase experiments, and the 2-deoxy-scylloinosose product was analyzed by 2H-… The proposed mechanism of 2-deoxy-scylloinosose synthasereaction is shown in Scheme 1…
Number of citations: 73 pubs.acs.org
F Kudo, Y Hosomi, H Tamegai… - The Journal of …, 1999 - jstage.jst.go.jp
The biosynthesis of 2-deoxystreptamine, the central aglycon of a major group of clinically important aminoglycoside antibiotics, commenceswith the initial carbocycle formation step from …
Number of citations: 72 www.jstage.jst.go.jp
F Kudo, A Mori, M Koide, R Yajima… - Bioscience …, 2021 - academic.oup.com
2-Deoxy-scyllo-inosose (2DOI, [2S,3R,4S,5R]-2,3,4,5-tetrahydroxycyclohexan-1-one) is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, …
Number of citations: 2 academic.oup.com
N Yamauchi, K Kakinuma - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
In view of the six-membered carbocyclic ring construction in the living systems, this 2-deoxyscyllo-inosose formation reaction (secondary metabolism) is mechanistically similar to the …
Number of citations: 35 www.jstage.jst.go.jp
N Iwase, F KUDo, N Yamauchi… - Bioscience, Biotechnology …, 1998 - jlc.jst.go.jp
… of clinically important aminocyclitol antibiotics is 2-deoxy-scyllo-inosose synthase (DOIS), which is responsible for the initial carbocycle formation of 2-deoxy-scyllo-inosose (1) from D-…
Number of citations: 1 jlc.jst.go.jp
E Nango, T Eguchi, K Kakinuma - The Journal of Organic …, 2004 - ACS Publications
… kanamycin, gentamicin, etc. is 2-deoxy-scyllo-inosose synthase (DOIS), which catalyzes the carbocycle formation from d-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). To clarify …
Number of citations: 37 pubs.acs.org
H Tamegai, E Nango, M Kuwahara… - The Journal of …, 2002 - jstage.jst.go.jp
… to enzymes involved in the biosynthesis of these antibiotics only transamination had been detected.10,11) In our laboratory, efforts were focused on the study of 2-deoxy-scyllo-inosose (…
Number of citations: 64 www.jstage.jst.go.jp

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